molecular formula C15H21N3S B6463530 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine CAS No. 2640935-99-3

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine

Cat. No. B6463530
CAS RN: 2640935-99-3
M. Wt: 275.4 g/mol
InChI Key: PCJMXPHKSBXSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine, also known as 6-Cyclobutyl-2-cyclopropylthiomorpholine, is a novel compound that has been studied extensively in recent years. This compound is a cyclic amine derivative of thiomorpholine and has been found to have a variety of applications in scientific research.

Scientific Research Applications

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine has been found to have a variety of applications in scientific research. It has been used as a substrate in enzyme-catalyzed reactions, as a ligand for metal complexes, and as an inhibitor of enzymes. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

The mechanism of action of 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes by binding to their active sites and preventing them from catalyzing reactions. Additionally, this compound may act as an agonist or antagonist of various receptors in the body, resulting in various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been found to have a variety of effects on the body, including a decrease in inflammation, a decrease in oxidative stress, and an increase in antioxidant activity. Additionally, this compound has been found to have an effect on the metabolism of glucose, which may be beneficial for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of use. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of this compound is its lack of selectivity, as it can interact with a variety of enzymes and receptors.

Future Directions

There are a variety of potential future directions for 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine. These include further research into its mechanism of action, its potential applications as a therapeutic agent, and its use as a substrate in enzyme-catalyzed reactions. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further research into its potential as an inhibitor of enzymes could lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine has been studied extensively in recent years. The synthesis of this compound involves the reaction of thiomorpholine with cyclobutyl-2-cyclopropylpyrimidine. This reaction is catalyzed by a palladium-catalyzed Heck reaction, which is a type of coupling reaction used to form carbon-carbon bonds. The reaction is carried out in an inert atmosphere, typically in a solvent such as dichloromethane or toluene. The reaction is typically carried out at room temperature, and the resulting product is isolated by column chromatography.

properties

IUPAC Name

4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-2-11(3-1)13-10-14(18-6-8-19-9-7-18)17-15(16-13)12-4-5-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJMXPHKSBXSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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